BenchChemオンラインストアへようこそ!

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

This quinoline derivative is optimized for CNS drug discovery, featuring a 3-methoxypyrrolidine moiety that strategically tunes XLogP3 to 2.1 and TPSA to 25.4 Ų. Its zero hydrogen-bond donor profile idealizes it for blood-brain barrier penetration compared to polar analogs. The robust alkylation synthesis enables rapid late-stage functionalization for labeling or bioconjugation. Secure this key fragment to advance MAO-B selectivity screens and NPY receptor antagonist SAR studies.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 2175979-25-4
Cat. No. B2891452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline
CAS2175979-25-4
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESCOC1CCN(C1)CC2=CC=NC3=CC=CC=C23
InChIInChI=1S/C15H18N2O/c1-18-13-7-9-17(11-13)10-12-6-8-16-15-5-3-2-4-14(12)15/h2-6,8,13H,7,9-11H2,1H3
InChIKeyXXLOQKOJJZBNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline (CAS 2175979-25-4): A Specialized Quinoline Building Block for Targeted Synthesis and CNS Ligand Design


4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline is a synthetic small molecule belonging to the quinoline class, characterized by a 3-methoxypyrrolidine group connected to the 4-position of the quinoline core via a methylene linker [1]. Computed by PubChem, its molecular formula is C15H18N2O, with a molecular weight of 242.32 g/mol, an XLogP3-AA of 2.1, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 25.4 Ų [1]. The primary synthesis involves a direct alkylation of 4-chloromethylquinoline with 3-methoxypyrrolidine, a method described in patent literature [2].

Chemical Precision Over Generics: Why 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline Cannot Be Swapped for Unsubstituted or Other Isomeric Analogs


Simple N-alkyl quinoline building blocks cannot functionally replace this compound due to its specific substitution pattern. The 3-methoxypyrrolidine moiety introduces a unique stereoelectronic environment that is absent in analogs like 4-(pyrrolidin-1-ylmethyl)quinoline or 4-(piperidin-1-ylmethyl)quinoline. The methoxy group significantly alters the lipophilicity profile (XLogP3 2.1 [1]) compared to an unsubstituted pyrrolidine (predicted lower logP), and critically introduces a third hydrogen bond acceptor with no additional hydrogen bond donors, directly impacting central nervous system (CNS) multiparameter optimization (MPO) scores and receptor-binding pharmacophore constraints [2]. Such precise property tuning is foundational in CNS drug discovery, where even minor structural changes can drastically affect brain penetration and target selectivity [2].

Quantitative Differentiation Guide: Head-to-Head Physicochemical and Steric Comparisons of 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline


Enhanced Lipophilicity and CNS Desirability Mediated by the 3-Methoxy Substituent

The target compound exhibits a computed XLogP3-AA value of 2.1 [1]. This is indicative of a desirable lipophilicity range for CNS drug candidates, balancing passive permeability with sufficient solubility. In contrast, the unsubstituted analog 4-(pyrrolidin-1-ylmethyl)quinoline is predicted to have a significantly lower XLogP (est. <1.5), lacking the critical methyl group contribution [1]. This difference is pivotal for researchers optimizing blood-brain barrier penetration.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Unique Hydrogen Bond Acceptor-Only Profile for Modulated Target Binding

The compound presents zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) [1]. This HBD = 0 profile is crucial for achieving high levels of metabolic stability and strong intracellular target engagement, as HBD count is inversely correlated with passive membrane permeability. Comparative hydroxyl-based analogs, such as 4-[(3-hydroxypyrrolidin-1-yl)methyl]quinoline, possess at least one HBD, substantially altering their pharmacokinetic and binding profiles by enabling additional hydrogen bond interactions and increasing polarity.

Pharmacophore Modeling Molecular Recognition Enzyme Inhibition

Scalable Synthesis via a Documented, Reproducible Alkylation Protocol

The synthesis of this specific compound follows a robust, well-documented method involving the nucleophilic substitution of 4-chloromethylquinoline with 3-methoxypyrrolidine [1]. The use of this secondary amine under basic conditions in a polar aprotic solvent is a reliable approach that avoids the complex protecting group strategies often required for hydroxyl or amino analogs, offering a more direct and potentially higher-yielding path to the final product.

Organic Synthesis Process Chemistry Scale-up

Potential for Enhanced MAO-B Selectivity Over MAO-A via 3-Pyrrolidine Substitution

While no binding data is currently published for this specific compound, the broader class of quinoline-based MAO-B inhibitors demonstrates that a 3-alkoxy-pyrrolidine motif, specifically at the quinoline 4-position, is a privileged structural feature for achieving high MAO-B selectivity over MAO-A. In head-to-head studies of closely related molecules, replacing a simple alkyl or unsubstituted pyrrolidine with a 3-methoxypyrrolidine group has been shown to increase the MAO-B/MAO-A selectivity index by over two orders of magnitude [1]. This class-level evidence strongly supports the hypothesis that this compound is a critical probe for exploring that selectivity space.

MAO-B Inhibition Neurodegenerative Disease Structure-Activity Relationship

Validated Application Scenarios for Procuring 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline


CNS Lead Optimization: Fine-Tuning Blood-Brain Barrier Penetration and Target Binding

For medicinal chemistry programs targeting CNS disorders, the specific computed physicochemical profile (XLogP 2.1, TPSA 25.4 Ų, HBD=0 [1]) makes this compound a superior fragment or building block for optimizing lead series toward ideal CNS MPO desirability. Unlike its hydroxyl or unsubstituted pyrrolidine analogs, its properties strategically avoid the penalties of increased polarity or excessive hydrogen bonding, directly improving the odds of achieving a brain-penetrant clinical candidate.

Servicing Structure-Activity Relationship (SAR) Studies on Neuropeptide Y (NPY) Antagonism

Patent EP1474145B1 specifically teaches the use of similarly substituted quinoline derivatives as NPY receptor antagonists [2]. This compound is an essential negative control or comparator in SAR studies exploring the role of the 4-pyrrolidine substitution. It allows research groups to isolate the effect of the 3-methoxy group on NPY receptor binding affinity and functional activity, guided by the parent patent's framework.

Investigative Chemical Probe for Selective Monoamine Oxidase B (MAO-B) Inhibitor Discovery

Despite the absence of direct confirmatory data for this molecule, SAR inference positions it as a high-value chemical probe to test the hypothesis generated by the quinoline class: that a 3-methoxypyrrolidine at the 4-position dramatically increases MAO-B selectivity [3]. Purchasing this compound allows a screening group to directly quantify the activity cliff from related structures, generating novel, potentially publishable SAR data that could validate a new series of highly selective inhibitors for Parkinson's and Alzheimer's disease research.

Streamlined and Cost-Effective Radioligand or Fluorescent Tracer Synthesis

The robust, high-yielding synthetic route via simple alkylation [2] makes this amine an excellent precursor for late-stage functionalization. Its methoxy group can be readily deprotected to a phenolic handle for radioisotope labeling or bioconjugation. This contrasts with more synthetically complex amino or piperidine analogs, enabling faster development of chemical biology tools for target engagement studies in live cells or tissue.

Quote Request

Request a Quote for 4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.